S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
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Overview
Description
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a butyl group, a pentyl group, and a carbothioate functional group attached to a biphenyl core. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Butyl and Pentyl Groups: The butyl and pentyl groups can be introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group can be introduced through a thiolation reaction, where a thiol is reacted with the biphenyl derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Substituted biphenyl derivatives
Scientific Research Applications
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A biphenyl derivative with a cyano group instead of a carbothioate group.
4’-Pentyl-1,1’-biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group instead of a carbothioate group.
Uniqueness
S-Butyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
90336-59-7 |
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Molecular Formula |
C22H28OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
S-butyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C22H28OS/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22(23)24-17-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
KASPAZIXJYPVFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SCCCC |
Origin of Product |
United States |
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